molecular formula C8H8BrClO B1380044 2-Bromo-1-chloro-3-ethoxybenzene CAS No. 1365271-74-4

2-Bromo-1-chloro-3-ethoxybenzene

Cat. No. B1380044
CAS RN: 1365271-74-4
M. Wt: 235.5 g/mol
InChI Key: RHIQFKXMYDOGRW-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-3-ethoxybenzene is a chemical compound that belongs to the family of benzene derivatives. It has a molecular weight of 235.51 . The compound is in liquid form .


Molecular Structure Analysis

The molecular formula of 2-Bromo-1-chloro-3-ethoxybenzene is C8H8BrClO . The InChI code is 1S/C8H8BrClO/c1-2-11-7-5-3-4-6 (10)8 (7)9/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

2-Bromo-1-chloro-3-ethoxybenzene is a liquid . The compound has a molecular weight of 235.51 . The InChI code is 1S/C8H8BrClO/c1-2-11-7-5-3-4-6 (10)8 (7)9/h3-5H,2H2,1H3 .

Scientific Research Applications

Steric Protection in Organic Synthesis

2-Bromo-1-chloro-3-ethoxybenzene is utilized in the synthesis of sterically hindered bromobenzenes, serving as a precursor for compounds with high steric protection. For example, it has been converted into phosphonous dichlorides to stabilize low-coordinate phosphorus compounds, demonstrating its utility in the preparation of complex organic molecules with specific spatial configurations (Yoshifuji, Kamijo, & Toyota, 1993).

Ring Halogenation in Chemical Synthesis

This compound is involved in ring halogenation processes, particularly in the synthesis of polyalkylbenzenes. It has been used with catalytic quantities of p-toluenesulfonic acid for ring halogenations, showcasing its versatility in organic synthesis and its role in the preparation of halogenated aromatic compounds (Bovonsombat & Mcnelis, 1993).

Electrochemical Fluorination

The compound also finds application in the electrochemical fluorination of aromatic compounds. It is part of the reaction mechanism during the electrolyses of halobenzenes, contributing to the formation of various fluorinated and halogenated products, thereby playing a crucial role in the synthesis of compounds with specific halogen substituents (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Study of Anisotropic Displacement Parameters

In the realm of structural chemistry, 2-Bromo-1-chloro-3-ethoxybenzene is used in the study of anisotropic displacement parameters. This involves calculating and determining these parameters for related compounds, which is vital for understanding molecular structures and their interactions (Mroz, Wang, Englert, & Dronskowski, 2020).

Mechanism of Action

Target of Action

The primary targets of halogenated aromatic compounds like 2-Bromo-1-chloro-3-ethoxybenzene are often enzymes or receptors in the body. These compounds can interact with these targets due to their specific structural features .

Mode of Action

The mode of action of halogenated aromatic compounds typically involves interactions with their targets via processes such as free radical reactions, nucleophilic substitution, or oxidation . For example, in a free radical reaction, a molecule like N-bromosuccinimide (NBS) could lose a bromo atom, leaving behind a radical that can interact with other molecules .

Biochemical Pathways

Halogenated aromatic compounds can affect various biochemical pathways. For instance, they might interfere with the normal functioning of enzymes or disrupt cellular processes. The exact pathways affected would depend on the specific compound and its targets .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s chemical structure, its formulation, and the route of administration can influence these processes .

Result of Action

The molecular and cellular effects of a compound’s action can vary widely. They might include changes in enzyme activity, alterations in cell signaling, or even cell death. The specific effects would depend on the compound and its mode of action .

Action Environment

Environmental factors can influence a compound’s action, efficacy, and stability. These might include temperature, pH, and the presence of other substances. For example, certain reactions might only occur at specific temperatures or pH levels .

properties

IUPAC Name

2-bromo-1-chloro-3-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIQFKXMYDOGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295319
Record name Benzene, 2-bromo-1-chloro-3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365271-74-4
Record name Benzene, 2-bromo-1-chloro-3-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-1-chloro-3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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